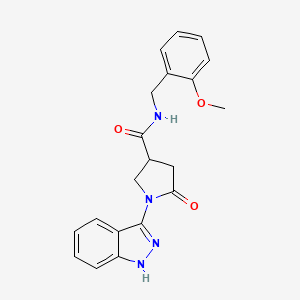
1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound that features a unique structure combining an indazole ring, a methoxybenzyl group, and a pyrrolidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds under acidic conditions.
Attachment of the Methoxybenzyl Group: This step involves the alkylation of the indazole nitrogen with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling of the Components: The final step involves coupling the indazole and pyrrolidine components through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in DMF (dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a hydroxyl-pyrrolidine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can mimic the structure of certain endogenous ligands, allowing the compound to bind to and modulate the activity of these targets. The methoxybenzyl group may enhance the compound’s binding affinity and selectivity, while the pyrrolidinecarboxamide moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indazol-3-yl)-N-benzyl-5-oxo-3-pyrrolidinecarboxamide: Lacks the methoxy group, which may affect its binding properties and biological activity.
1-(1H-indazol-3-yl)-N-(2-hydroxybenzyl)-5-oxo-3-pyrrolidinecarboxamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and solubility.
1-(1H-indazol-3-yl)-N-(2-chlorobenzyl)-5-oxo-3-pyrrolidinecarboxamide: The presence of a chlorine atom can significantly change its electronic properties and reactivity.
Uniqueness
1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The methoxy group, in particular, can enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-27-17-9-5-2-6-13(17)11-21-20(26)14-10-18(25)24(12-14)19-15-7-3-4-8-16(15)22-23-19/h2-9,14H,10-12H2,1H3,(H,21,26)(H,22,23) |
InChI Key |
GFKSQLXEOQSCPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methoxy-3-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10994031.png)
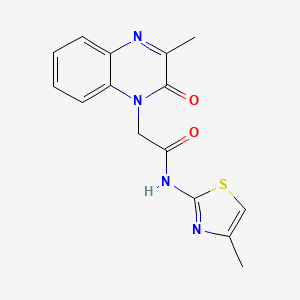
![1-(4-fluoro-1H-indazol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B10994053.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-2-({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide](/img/structure/B10994057.png)
![4-methoxy-N-methyl-3-[({[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetyl)amino]benzamide](/img/structure/B10994060.png)
![N-[4-(acetylamino)phenyl]-2-{[4-oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetamide](/img/structure/B10994062.png)
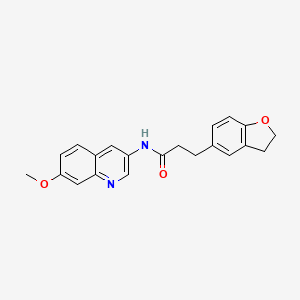
![4-[4-(4-Fluorophenyl)piperazin-1-yl]quinazoline](/img/structure/B10994069.png)
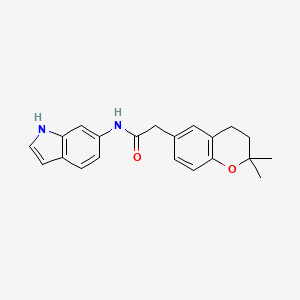
![methyl 4-{[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]amino}butanoate](/img/structure/B10994071.png)
![2'-Butyl-N-(2-furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10994080.png)
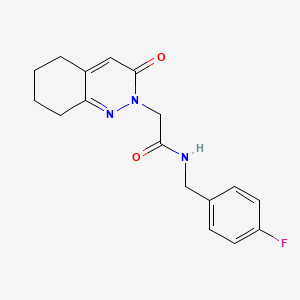

![2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B10994107.png)
